molecular formula C33H30FNO4 B016610 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide CAS No. 887355-33-1

2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide

Cat. No. B016610
M. Wt: 523.6 g/mol
InChI Key: AAWVPWXNZXRMJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated compounds often involves complex reactions. For instance, 2-fluoro-2 phenylacetic acid can be synthesized from phenylglycine through a fluorodeamination reaction, highlighting the intricate steps often required in producing fluorinated derivatives (Hamman, Béguin, & Arnaud, 1991). Similarly, the synthesis of aromatic polyhydrazides and poly(amide–hydrazide)s from bis(ether benzoic acid)s demonstrates the complexity of producing high-performance polymers with specific chemical structures (Hsiao, Dai, & He, 1999).

Molecular Structure Analysis

The molecular structure of compounds can be elucidated using various spectroscopic methods. For example, the structure of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide was characterized by linear-polarized IR-spectroscopy, supported by quantum chemical calculations (Kolev & Angelov, 2008). Similarly, DFT studies and crystallographic analysis are pivotal in confirming the molecular structure of complex compounds (Huang et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving the compound or its analogs include the synthesis of amides and phenylhydrazides from carboxylic acids, demonstrating the versatility of certain reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate in amide bond formation (Balalaie, Mahdidoust, & Eshaghi-Najafabadi, 2007).

Physical Properties Analysis

The physical properties of fluorinated compounds and their derivatives, such as stability, solubility, and thermal properties, can significantly vary based on their molecular structure and substituents. For instance, the solubility and thermal properties of polyhydrazides and poly(amide–hydrazide)s are influenced by their molecular structure, as seen in their ability to form transparent, flexible films and their high thermal stability (Hsiao, Dai, & He, 1999).

Chemical Properties Analysis

The chemical properties, such as reactivity and the ability to form specific bonds or structures, are key to understanding the behavior of compounds under different chemical reactions. For example, the efficiency of boron-based catalysts in amide condensation reactions illustrates the chemical properties that enable the formation of complex molecules from simpler precursors (Maki, Ishihara, & Yamamoto, 2006).

Scientific Research Applications

1. Synthesis and Biological Evaluation

The compound has been utilized in the synthesis of biologically active molecules. For instance, an orally active ghrelin agonist was synthesized to investigate the orexigenic role of ghrelin in regulating energy homeostasis, suggesting its application in studying feeding behavior and pharmacology (Lugar et al., 2004).

2. Antimicrobial Agent Synthesis

It has been used in the synthesis of new quinazolines with potential antimicrobial properties, indicating its role in the development of new antibiotics (Desai et al., 2007).

3. Antiviral and Antifungal Activity

The compound has been involved in the synthesis of 1,3,4‐substituted 2‐azetidinones with reported antiviral and antifungal activities, demonstrating its importance in the creation of pharmaceutical agents (Pandey et al., 2005).

4. Facilitating Novel Synthesis Approaches

It has been used in the synthesis of pyrrolo[1,2-b]pyridazine derivatives, providing a new approach to this class of compounds, which could be significant in various chemical synthesis applications (Sagyam et al., 2009).

properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30FNO4/c1-22(2)31(36)30(29(24-13-7-4-8-14-24)32(37)25-17-19-26(34)20-18-25)33(38)35-27-15-9-10-16-28(27)39-21-23-11-5-3-6-12-23/h3-20,22,29-30H,21H2,1-2H3,(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWVPWXNZXRMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442615
Record name 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide

CAS RN

887355-33-1
Record name 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide

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